molecular formula C20H17FO3S B1681787 Sulindac CAS No. 38194-50-2

Sulindac

Cat. No. B1681787
CAS RN: 38194-50-2
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-MFOYZWKCSA-N
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Description

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (e.g., osteoarthritis and rheumatoid arthritis) or acute gout, such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Sulindac derivatives have been synthesized in good yields in an efficient manner. All the compounds were fully characterized by the elemental analysis and spectral data . The synthesis of sulindac involves a series of chemical reactions, including the formation of sulindac hydrazide and hydrazones .


Molecular Structure Analysis

The molecular formula of Sulindac is C20H17FO3S, with a molecular weight of 356.4 g/mol . It is a sulfoxide, a monocarboxylic acid, and an organofluorine compound .


Chemical Reactions Analysis

Sulindac exhibits a consecutive reaction pathway, with pseudo-first order kinetics for rapid and reversible Z to E isomerization . Once photoequilibrium was reached, second-order degradation of the isomers in the presence of the new photodegradation products was observed .


Physical And Chemical Properties Analysis

Sulindac is a nonsteroidal anti-inflammatory drug with poor water solubility . This study presents a way to increase its dissolution rate while reducing the risk of gastrointestinal side effects .

Scientific Research Applications

Chemopreventive Properties in Cancer

Sulindac has been extensively studied for its role in cancer chemoprevention, particularly in familial adenomatous polyposis and colorectal cancer. Clinical trials and studies have demonstrated that Sulindac can reduce the size and number of large bowel polyps, highlighting its potential as a chemopreventive agent against carcinogenesis in familial tumors. However, its application in clinical settings is limited due to concerns over gastrointestinal side effects and the emergence of aggressive tumors despite polyp size reduction in some patients. Notably, the exploration of Sulindac's chemopreventive efficacy underscores the need for further research to clarify its role relative to other common drugs used to treat conditions such as acute gout and ankylosing spondylitis (Ishikawa, 2004; Ishikawa, 1997; Ishikawa, 2005; Maniewska & Jezewska, 2021).

Pharmacological Characteristics

Sulindac's pharmacological properties include its anti-inflammatory, antipyretic, and analgesic effects, which are particularly advocated for use in various rheumatic conditions. Despite its efficacy and general tolerance in treating osteoarthrosis and rheumatoid arthritis, Sulindac has not been extensively compared with other phenylalkanoic acid derivatives or indomethacin in large patient cohorts. Its pharmacokinetics reveal a complex disposition, with about 90% of an oral dose being absorbed and metabolized to active and inactive forms. Sulindac's ability to inhibit collagen-induced platelet aggregation and its lesser propensity to cause gastric damage compared to other NSAIDs like indomethacin and aspirin highlight its distinct pharmacological profile. These characteristics position Sulindac as a potential candidate alongside other drugs for treating rheumatic diseases, although its exact role in acute gout and ankylosing spondylitis remains to be fully elucidated (Brogden, Heel, Speight, & Avery, 2012).

Safety And Hazards

Sulindac can increase your risk of fatal heart attack or stroke, even if you don’t have any risk factors . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using sulindac, especially in older adults .

Future Directions

Sulindac is indicated for a short duration for acute treatment of musculoskeletal shoulder pain (acute subacromial bursitis/supraspinatus tendinitis). Sulindac also has FDA approval for other forms of arthritis, including wear and tear osteoarthritis and inflammatory arthritic conditions, including rheumatoid arthritis and ankylosing spondylarthritis . Sulindac also has approval for use in the treatment of acute gouty arthritis .

properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023624
Record name Sulindac
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Molecular Weight

356.4 g/mol
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Physical Description

Solid
Record name Sulindac
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Solubility

2.51e-02 g/L
Record name Sulindac
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Mechanism of Action

Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation.
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Product Name

Sulindac

CAS RN

38194-50-2, 32004-68-5
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Melting Point

183 °C
Record name Sulindac
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Record name Sulindac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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